molecular formula C8H9ClN2O2S B1518299 Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate CAS No. 1156875-83-0

Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate

Cat. No. B1518299
CAS RN: 1156875-83-0
M. Wt: 232.69 g/mol
InChI Key: PRVDRIWPSVIQIP-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.69 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate consists of an ethyl acetate group attached to a 6-chloropyrazin-2-yl group via a sulfanyl (thiol) linkage .

Scientific Research Applications

Chemical Research

“Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” is a chemical compound that can be used in various chemical research applications. It is available for purchase from scientific research suppliers .

Anticholinesterase Activity

This compound has been found to exhibit moderate anticholinesterase activities. Anticholinesterase compounds are often used in the treatment of diseases like Alzheimer’s and myasthenia gravis .

Anthelmintic Applications

The compound has shown potential as an anthelmintic agent. In research, it demonstrated an ability to immobilize the root-knot nematode Meloidogyne incognita, a common plant pathogen . This suggests potential use in agricultural applications to protect crops.

Nematostatic Activity

In addition to its anthelmintic properties, “Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” has also shown nematostatic activity. This means it can inhibit the movement of nematodes, which could be useful in controlling parasitic infections .

Phytopathogen Control

The compound has been found to induce immobilization in 98% of Meloidogyne incognita, a phytopathogen . This suggests it could be used in the control of plant pathogens, helping to protect crops and increase yield.

Potential Use in Drug Discovery

Given its various biological activities, “Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” could be a potential target for drug discovery. Its anticholinesterase and anthelmintic properties, in particular, suggest potential therapeutic applications .

properties

IUPAC Name

ethyl 2-(6-chloropyrazin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)5-14-7-4-10-3-6(9)11-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVDRIWPSVIQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate in the context of this research?

A1: While many compounds in the study showed moderate anticholinesterase activity, Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate stood out for its remarkable in vitro ability to immobilize the root-knot nematode Meloidogyne incognita. [] This finding highlights its potential as a nematicidal agent.

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